molecular formula C10H24N2 B7792418 1,6-Hexanediamine, N,N-diethyl- CAS No. 13029-29-3

1,6-Hexanediamine, N,N-diethyl-

Cat. No.: B7792418
CAS No.: 13029-29-3
M. Wt: 172.31 g/mol
InChI Key: TZBFEBDATQDIHX-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N-diethyl- is an organic compound with the molecular formula C10H24N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is a liquid at room temperature and is known for its use in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine, N,N-diethyl- can be synthesized through the alkylation of 1,6-hexanediamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl bromide or ethyl iodide to form the diethylated product .

Industrial Production Methods: Industrial production of 1,6-Hexanediamine, N,N-diethyl- often involves continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Raney nickel or palladium on carbon may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1,6-Hexanediamine, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,6-Hexanediamine, N,N-diethyl- is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N-diethyl- involves its interaction with various molecular targets, primarily through its amine groups. It can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The pathways involved include nucleophilic attack on electrophilic centers and participation in condensation reactions .

Comparison with Similar Compounds

Uniqueness: 1,6-Hexanediamine, N,N-diethyl- is unique due to its specific ethyl substitutions, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific interaction profiles and solubility characteristics .

Biological Activity

1,6-Hexanediamine, N,N-diethyl- (also referred to as diethylhexamethylenediamine) is a member of the hexanediamine family, characterized by its two amine groups. This compound has garnered attention due to its diverse applications in industrial and pharmaceutical settings. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

1,6-Hexanediamine, N,N-diethyl- is an aliphatic diamine with the molecular formula C10H24N2C_{10}H_{24}N_2. Its structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological interactions.

Biological Activity Overview

The biological activity of 1,6-Hexanediamine, N,N-diethyl- is primarily linked to its interaction with biological systems through mechanisms such as receptor binding and enzyme modulation. The following sections detail specific studies and findings regarding its biological effects.

1,6-Hexanediamine can act as a ligand for various receptors, influencing signaling pathways within cells. Its amine groups allow for hydrogen bonding and ionic interactions with biological macromolecules, which can modulate their activity.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of 1,6-Hexanediamine:

  • Acute Toxicity : Studies on Fischer 344 rats revealed that the no-observed-adverse-effect level (NOAEL) was established at approximately 335 mg/kg body weight/day for males and 390 mg/kg body weight/day for females when administered orally .
  • Chronic Exposure : In longer-term studies involving B6C3F1 mice, significant decreases in liver weights were observed at higher doses, but no severe adverse effects were noted at lower concentrations .

Case Studies

Several case studies illustrate the biological implications of 1,6-Hexanediamine:

  • Reproductive Toxicity : Research indicated that exposure did not adversely affect reproductive outcomes in both male and female rodents .
  • Genotoxicity Testing : In vitro assays demonstrated that 1,6-Hexanediamine was not mutagenic in several strains of Salmonella typhimurium, nor did it induce chromosomal aberrations in cultured cells .

Applications in Medicinal Chemistry

The compound is utilized as a building block in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with various receptors makes it a valuable candidate for drug development.

Comparative Analysis

A comparison table highlighting the biological activity of 1,6-Hexanediamine against similar compounds can provide insights into its unique properties:

CompoundBiological ActivityToxicity Level
1,6-HexanediamineLigand for receptors; low mutagenicityNOAEL: 335 mg/kg
N,N-Diethyl-1,6-diaminohexaneSimilar receptor interactions; moderate toxicityNOAEL: Not established
HexamethylenediamineUsed in polymers; higher toxicity potentialNOAEL: Varies

Properties

IUPAC Name

N',N'-diethylhexane-1,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-12(4-2)10-8-6-5-7-9-11/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBFEBDATQDIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427968
Record name 1,6-Hexanediamine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-29-3
Record name 1,6-Hexanediamine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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